CGP 57380
Overview
Description
CGP 57380 is a low-molecular-weight kinase inhibitor known for its selective inhibition of MAP-kinase interacting kinase-1 (MNK1) and MAP-kinase interacting kinase-2 (MNK2). It has been widely used in scientific research due to its ability to inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in protein synthesis and cellular growth .
Mechanism of Action
Target of Action
CGP 57380, also known as N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a potent and selective inhibitor of the Mitogen-activated protein kinase-interacting kinase 1 (MNK1) . MNK1 is a serine/threonine kinase that integrates signals from the MAP kinase pathway and phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) .
Mode of Action
This compound acts by inhibiting the MNK1-mediated phosphorylation of eIF4E . This inhibition is selective, with no inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, or Src-like kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAP kinase pathway. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, a key player in the initiation of cap-dependent translation . This can lead to the downregulation of proteins involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Result of Action
The inhibition of eIF4E phosphorylation by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For example, in T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to significantly inhibit cell proliferation in a time- and dose-dependent manner .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its bioavailability could be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by temperature and storage conditions
Biochemical Analysis
Biochemical Properties
CGP 57380 interacts with a range of kinases, including CKI, Aurora B, DYRK3, SGK1, BRSK2, and Lck . It inhibits MNK1 and MNK2 with IC50 values of 0.87 and 1.6 μM, respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits eIF4E phosphorylation in response to various stimuli, such as fetal calf serum (FCS), arsenite, anisomycin, PMA, or tumor necrosis factor alpha . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a selective inhibitor of Mnk1, blocking the MNK1-mediated phosphorylation of eIF4E . This inhibition disrupts the normal functioning of these biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates stability and potential long-term effects on cellular function. It is soluble in DMSO to 100 mM and can be stored for up to 12 months at +4°C
Metabolic Pathways
This compound is involved in the MAP-kinase pathway due to its inhibitory action on MNK1 and MNK2 . It may also interact with other enzymes or cofactors within this pathway. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: CGP 57380 is synthesized through a series of chemical reactions involving pyrazolo-pyrimidine compounds. The synthesis typically involves the reaction of 4-fluoroaniline with pyrazolo[3,4-d]pyrimidine-3,4-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows standard organic synthesis protocols. The compound is produced in laboratories and research facilities for scientific use .
Chemical Reactions Analysis
Types of Reactions: CGP 57380 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyrazolo-pyrimidine moieties .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and Reduction Reactions: While not commonly reported, these reactions can be performed under specific conditions using appropriate oxidizing or reducing agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
CGP 57380 has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as a tool compound to study kinase inhibition and protein synthesis pathways
Biology: Employed in cellular and molecular biology research to investigate the role of eIF4E phosphorylation in cellular growth and proliferation
Medicine: Explored for its potential therapeutic applications in cancer research, particularly in targeting pathways involved in tumor growth and survival
Industry: Utilized in the development of new kinase inhibitors and related compounds for pharmaceutical research
Comparison with Similar Compounds
- BRD4 Inhibitor-18
- 8α-Tigloyloxyhirsutinolide 13-O-acetate
- GW7845
- AAPK-25
- Dutasteride-13C6
- Z-VAD-FMK
- Benidipine hydrochloride
- Oleic acid-13C
- Salidroside (Standard)
- Glyphosate-13C2, 15N
- Anticancer agent 120 .
Uniqueness: CGP 57380 is unique due to its high selectivity for MNK1 and MNK2, with minimal inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, and Src-like kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .
Properties
IUPAC Name |
3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMANVRZYYQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469941 | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522629-08-9 | |
Record name | CGP 57380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 522629-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP 57380 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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